7-Hydroxychlorpromazine
CAS No.: 2095-62-7
Cat. No.: VC21344136
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2095-62-7 |
---|---|
Molecular Formula | C17H19ClN2OS |
Molecular Weight | 334.9 g/mol |
IUPAC Name | 8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol |
Standard InChI | InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
Standard InChI Key | HICFFJZGXWEIHN-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Canonical SMILES | CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
7-Hydroxychlorpromazine (8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol) is a phenothiazine derivative with molecular formula C17H19ClN2OS and molecular weight of 334.9 g/mol . The compound features a tricyclic ring system with a chlorine atom and a hydroxyl group at the 7-position of the chlorpromazine structure, significantly influencing its pharmacological properties .
Chemical Identifiers
The compound possesses several standardized chemical identifiers that facilitate its identification in scientific databases and literature:
Identifier Type | Value |
---|---|
CAS Number | 2095-62-7 |
InChI | InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
InChIKey | HICFFJZGXWEIHN-UHFFFAOYSA-N |
SMILES | CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Table 1: Standard chemical identifiers for 7-Hydroxychlorpromazine
Physical Properties
7-Hydroxychlorpromazine typically presents as a white to off-white crystalline powder. It demonstrates solubility in organic solvents but has limited solubility in water, a characteristic that influences its pharmacokinetic profile . The hydroxyl group at position 7 significantly alters the compound's polarity compared to the parent compound chlorpromazine.
Metabolic Significance
7-Hydroxychlorpromazine is recognized as a major human metabolite of chlorpromazine, an antipsychotic medication widely used in the treatment of schizophrenia and other psychiatric disorders . The transformation of chlorpromazine to 7-hydroxychlorpromazine occurs through hydroxylation, a Phase I biotransformation reaction.
Tissue Distribution
Research has identified 7-hydroxychlorpromazine in specific tissues and cellular locations:
Tissue Location | Cellular Location |
---|---|
Kidney | Cytoplasm |
Liver | Membrane |
Table 2: Tissue and cellular distribution of 7-hydroxychlorpromazine
This distribution pattern reflects its role in the metabolic pathway of chlorpromazine and may contribute to both therapeutic effects and potential side effects associated with chlorpromazine therapy.
Pharmacological Significance
Clinical Relevance in Therapeutic Response
A significant research finding indicates that the ratio of 7-hydroxychlorpromazine to chlorpromazine sulphoxide may serve as a predictor of therapeutic response. Studies involving chronic schizophrenic patients have revealed that those demonstrating good clinical control exhibited relatively higher plasma concentrations of 7-hydroxychlorpromazine compared to patients with poor symptom control, who showed predominance of the biologically inactive sulphoxide metabolite .
Chemical Reactivity and Oxidation Pathways
The oxidation of 7-hydroxychlorpromazine has been associated with several side effects of chlorpromazine therapy, making its chemical behavior of particular interest in pharmaceutical research .
pH-Dependent Oxidation Mechanisms
In vitro studies using electrochemistry and rapid-scanning spectrophotometry have elucidated the oxidation pathways of 7-hydroxychlorpromazine under different pH conditions:
pH Value | Primary Product | Intermediates | Half-life of Intermediates |
---|---|---|---|
pH 2 | 7,8-dioxochlorpromazine (quantitative yield) | Quinone imine Monosubstituted benzoquinone Disubstituted benzoquinone | 0.1 s ~50 s ~5 min |
pH 7 | 7,8-dioxochlorpromazine (reduced yield) | Additional pathway: direct hydroxylation of quinone imine | Varies |
Table 3: Oxidation products and intermediates of 7-hydroxychlorpromazine under different pH conditions
The complete oxidation mechanism involves several intermediates that can be quantitatively determined as a function of time, providing insights into the potential reactive species that may form in vivo .
Drug Interactions
Evidence suggests that 7-hydroxychlorpromazine metabolism can be influenced by co-administered medications, potentially affecting therapeutic outcomes.
Interaction with Flunitrazepam
Toxicological studies have demonstrated that flunitrazepam significantly increases both the maximum concentration (Cmax) and the area under the curve (AUC0-24h) of 7-hydroxychlorpromazine in serum . This interaction may result from competition for metabolic pathways, particularly those involving cytochrome P450 enzymes CYP3A and CYP2C.
In experimental settings, the serum concentrations of 7-hydroxychlorpromazine at 4 and 24 hours post-administration were significantly elevated in subjects receiving both chlorpromazine and flunitrazepam compared to those receiving chlorpromazine alone . This pharmacokinetic interaction highlights the importance of considering metabolite levels when assessing drug-drug interactions involving chlorpromazine.
Analytical Considerations
The detection and quantification of 7-hydroxychlorpromazine in biological samples presents analytical challenges that have been addressed through various methodological approaches.
Analytical Methods
Gas-liquid chromatography has been successfully employed to measure plasma concentrations of chlorpromazine, 7-hydroxychlorpromazine, and chlorpromazine sulphoxide with sufficient sensitivity for clinical research . This method has enabled investigations into the relationships between metabolite concentrations and clinical outcomes.
Hazard Category | Classification | Statement |
---|---|---|
GHS Hazard Statement | H302 (100%) | Harmful if swallowed [Warning Acute toxicity, oral] |
Hazard Class | Acute Tox. 4 (100%) | - |
Table 4: GHS hazard classification for 7-hydroxychlorpromazine
Appropriate precautionary measures include washing hands thoroughly after handling, avoiding eating, drinking, or smoking when using the product, and seeking medical attention if swallowed .
7-Hydroxychlorpromazine serves as a valuable reference compound in pharmacological research, particularly in studies investigating chlorpromazine metabolism and antipsychotic drug mechanisms.
Product Form | Notes |
---|---|
7-Hydroxy Chlorpromazine | Standard reference material |
7-Hydroxy Chlorpromazine-d6 | Deuterated form for analytical applications |
7-Hydroxy Chlorpromazine-d6 Hydrochloride | Salt form of deuterated compound |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume